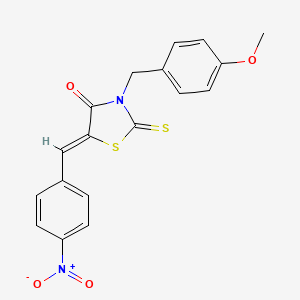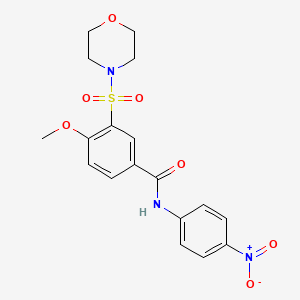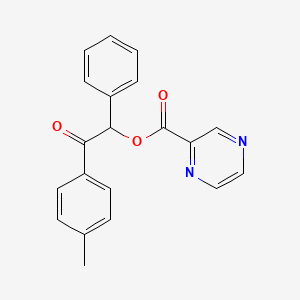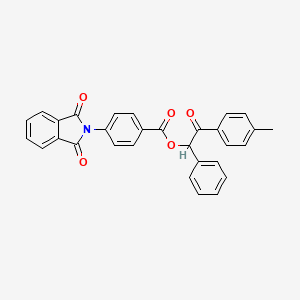![molecular formula C23H22N2O4 B4012616 (4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012616.png)
(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Vue d'ensemble
Description
(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MNPA and is a member of the class of chemical compounds known as naphthalenes. MNPA has a molecular weight of 421.5 g/mol and a melting point of 201-203°C.
Applications De Recherche Scientifique
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis, including the synthesis of complex molecules like "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone." Such reactions are crucial for introducing functional groups into aromatic systems, potentially applicable to this compound for the development of pharmaceuticals or materials science applications (Pietra & Vitali, 1972).
Biological Properties of Naphthoquinones
López López et al. (2014) provide a comprehensive overview of naphthoquinones, highlighting their significant biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Given the structural similarity, "this compound" may exhibit similar biological properties, making it a candidate for further pharmacological studies (López López et al., 2014).
Genotoxic Potential of Naphthoquinones
Fowler et al. (2018) review the genotoxic potential of 1,4-naphthoquinone, providing insights into the safety profile of naphthoquinone derivatives. Understanding the genotoxicity of such compounds is crucial for their development as therapeutic agents, suggesting that similar evaluations for "this compound" are necessary to ensure its safety for potential medical applications (Fowler et al., 2018).
Applications in Organic Synthesis
Ribeiro et al. (2022) discuss the utility of naphthoquinone derivatives in organic synthesis, including their role in the preparation of pharmaceuticals. This suggests that compounds like "this compound" could be valuable intermediates or final products in the synthesis of drugs with novel mechanisms of action (Ribeiro et al., 2022).
Propriétés
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-29-22-12-10-19(17-7-3-4-8-18(17)22)23(26)16-9-11-20(21(15-16)25(27)28)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNIASDVNEJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4012537.png)

![ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4012558.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)

![(4-bromophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012588.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012595.png)




![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)
![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)
